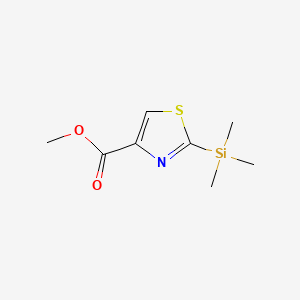![molecular formula C36H45ClN6O4 B573561 (3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride CAS No. 163032-73-3](/img/structure/B573561.png)
(3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride
Übersicht
Beschreibung
(3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride is a useful research compound. Its molecular formula is C36H45ClN6O4 and its molecular weight is 661.244. The purity is usually 95%.
BenchChem offers high-quality (3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Potential Applications : NIR-2-based pc-LEDs find applications in food testing, security monitoring, and modern agriculture .
Biomedical Imaging in the NIR-II Region
The NIR-II region (1000–2000 nm) has gained prominence for its low autofluorescence and deep tissue penetration. Organic NIR-II fluorophores, including those with small molecular frameworks, have become attractive candidates for clinical translation. Key points:
- Advantages : These fluorophores exhibit low toxicity, high synthetic reproducibility, and straightforward chemical modification .
NIR Spectroscopy in Biomedical Analysis
NIR spectroscopy allows laboratories to move bedside, benefiting patients. Key applications include:
Agricultural Applications
NIR technology finds use in agriculture for various purposes:
Multidisciplinary Research and Future Developments
Continued research on NIR-2 and related compounds will likely yield further breakthroughs. Areas of interest include:
Wirkmechanismus
Target of Action
The primary targets of NIR-2, also known as (3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride, are biological tissues . NIR-2 is designed based on the core “S-D-A-D-S” NIR-II probe IRFEP modified with folic acid (FA) for active tumor targeting . The compound exhibits several advantages, including efficient tumor tissue accumulation .
Mode of Action
NIR-2 interacts with its targets primarily through light interaction. The compound exhibits heat-stable charge-separated states after photoinduced electron transfer (PET), accompanied by a broad optical absorption ranging from 250 to 1500 nm . The highly efficient NIR-II photothermal conversion of NIR-2 can be attributed to the non-irradiative decay of excited states facilitated by the formation of intra- and inter-molecular charge transfer states, as well as intermolecular π–π interactions .
Biochemical Pathways
The biochemical pathways affected by NIR-2 are primarily related to light and matter interaction . The compound’s interaction with light leads to changes in the electromagnetic spectrum, which can have downstream effects on spectroscopic measurements and light and matter interaction .
Pharmacokinetics
The pharmacokinetics of NIR-2, particularly its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are crucial for its bioavailability . . In general, a drug-like molecule possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified .
Result of Action
The molecular and cellular effects of NIR-2’s action are primarily related to its photothermal properties . The compound’s interaction with light leads to changes in the electromagnetic spectrum, which can result in heat generation . This heat can then be used for various applications, such as photothermal therapy, imaging, and photothermal catalysis .
Action Environment
The action environment of NIR-2 is primarily determined by the properties of the biological tissues it interacts with . Factors such as tissue type, tissue density, and the presence of other substances can influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
[9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-[4-[2-(2,5-dioxopyrrol-1-yl)ethyl]piperazin-1-yl]-6-oxohexyl]-ethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N6O4.ClH/c1-4-39(5-2)27-11-13-29-31(26-37)30-14-12-28(25-33(30)46-32(29)24-27)40(6-3)17-9-7-8-10-34(43)41-21-18-38(19-22-41)20-23-42-35(44)15-16-36(42)45;/h11-16,24-25H,4-10,17-23H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBDBUAWUNWTAS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CCCCCC(=O)N4CCN(CC4)CCN5C(=O)C=CC5=O)C=C3O2)C#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745577 | |
| Record name | (3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
661.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163032-73-3 | |
| Record name | (3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Cyano-N,N,N'-triethylpyronine-N'-caproic acid N4-(maleimidoethyl)piperazide chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is NIR-2 and how does it differ from other NIR wavelengths?
A1: NIR-2 typically refers to the shortwave infrared region with wavelengths ranging from approximately 1000 to 1700 nm. While NIR-1 (700-900 nm) is commonly used in remote sensing, NIR-2 offers deeper penetration into vegetation canopies [, ] and reduced scattering, leading to clearer images [, ].
Q2: How does the addition of NIR-2 bands in WorldView-2 imagery improve vegetation analysis?
A2: NIR-2, along with red-edge bands, enhances the accuracy of vegetation classification [, ]. Studies have shown improved discrimination of invasive grass species [], estimation of vegetation area [], and characterization of grassland management treatments [].
Q3: What are the advantages of using NIR-2 for bathymetry studies in shallow rivers?
A3: NIR-2 wavelengths experience high absorption in water, making them sensitive to depth variations [, ]. The Optimal Band Ratio Analysis (OBRA) technique utilizing NIR-2 bands from WorldView-3 imagery has shown promising results in retrieving water depths in shallow rivers [].
Q4: Can NIR-2 be used for monitoring glacier facies?
A4: Yes, the unique spectral characteristics of glacier facies in the NIR-2 region can be exploited for classification. WorldView-2 imagery, with its high spatial resolution and NIR-2 bands, has been successfully used for extracting glacier facies information [].
Q5: How does the Arable Mark 2 sensor utilize NIR-2 for surface reflectance retrieval?
A5: The Arable Mark 2 sensor incorporates NIR-2 measurements along with other spectral bands to calculate surface reflectance, which is valuable for monitoring solar radiation, managing natural resources, and understanding climatic trends [].
Q6: What are the advantages of using NIR-II fluorescence for tumor detection and surgical guidance compared to NIR-I?
A6: NIR-II fluorescence offers deeper tissue penetration (up to 20 mm), reduced autofluorescence, and an increased tumor-to-normal tissue ratio compared to NIR-I []. This leads to more precise tumor detection and resection, even for small tumors [].
Q7: Can NIR-II fluorescence imaging be used to assess the severity of acute pancreatitis?
A7: Research suggests that in vivo fluorescent imaging using a non-radioactive NIR-II 2-DG optical probe can predict the severity of acute pancreatitis early in the disease course [].
Q8: What are the potential applications of NIR-II fluorescence imaging beyond tumor detection and pancreatitis assessment?
A8: NIR-II systems show promise for various applications such as imaging the vasculature, detecting sentinel lymph nodes, and fluorescence endoscopy [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





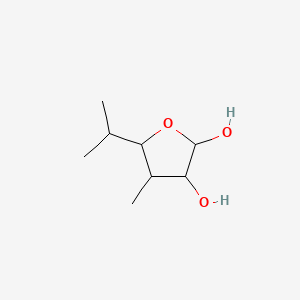
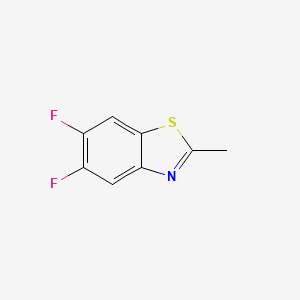
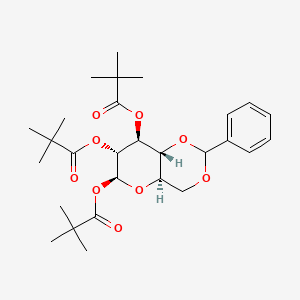
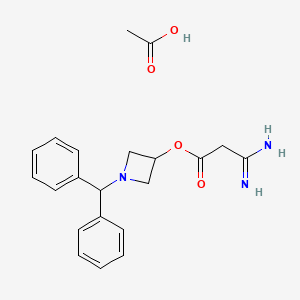


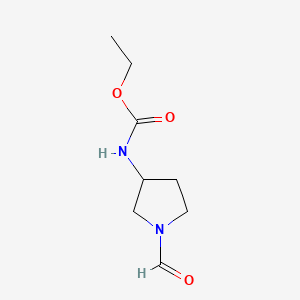
![Methyl 4-[(1S)-2-chloro-1-hydroxyethyl]benzoate](/img/structure/B573498.png)
